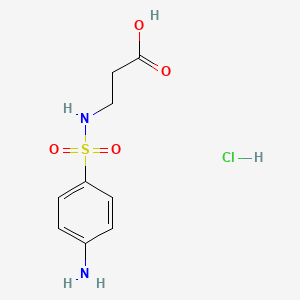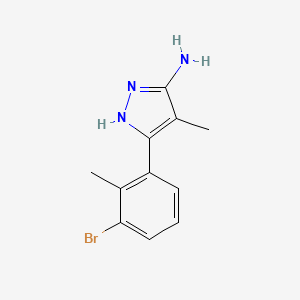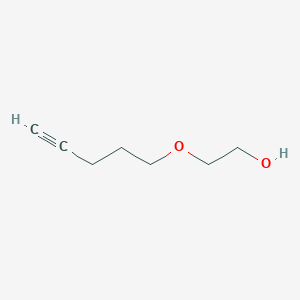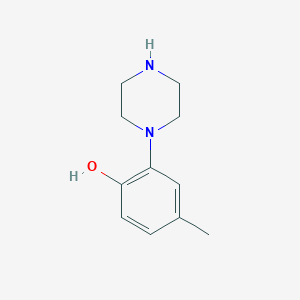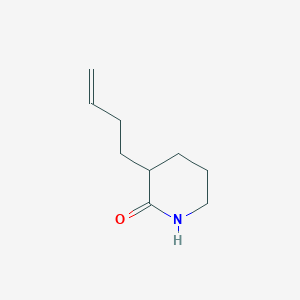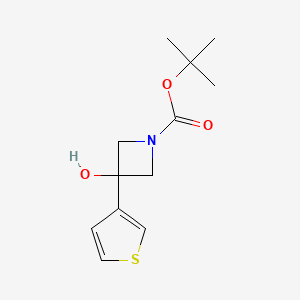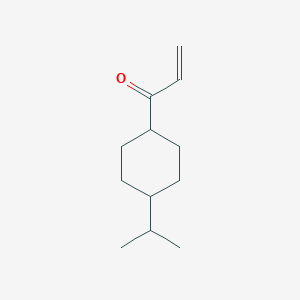![molecular formula C10H13Cl2N3O2 B13551415 1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride is a complex heterocyclic compound. It features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The cyclization process is facilitated by the presence of a base, such as sodium methoxide, in a suitable solvent like butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like benzylamine in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified oxidation states.
Substitution: Formation of substituted derivatives with new functional groups attached.
科学的研究の応用
1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of 1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrido[2,3-d] core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar core structure and potential therapeutic applications.
Uniqueness
1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrido[2,3-d] derivatives and contributes to its potential as a versatile compound in various research fields.
特性
分子式 |
C10H13Cl2N3O2 |
|---|---|
分子量 |
278.13 g/mol |
IUPAC名 |
spiro[1H-pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidine]-2-one;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c14-9-13-8-7(2-1-4-12-8)10(15-9)3-5-11-6-10;;/h1-2,4,11H,3,5-6H2,(H,12,13,14);2*1H |
InChIキー |
ZWDCOINIDLNZOS-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12C3=C(NC(=O)O2)N=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


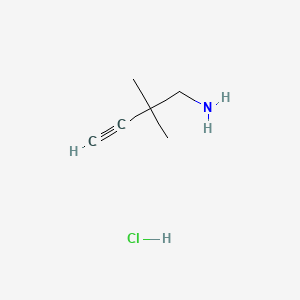
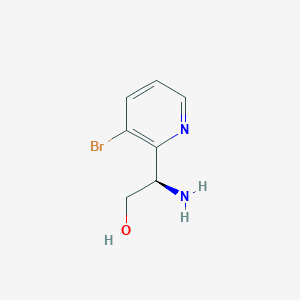
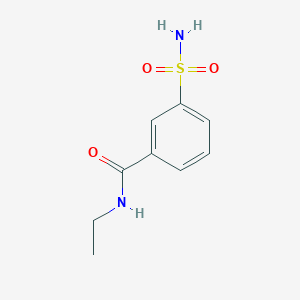
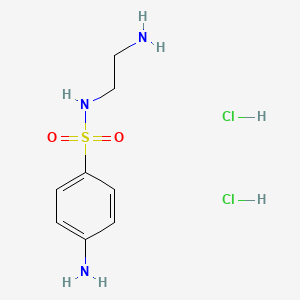
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)

